PARP Inhibitory Potency: 8-Methylquinazolinone Scaffold Versus N3-Methylquinazolinone Inactive Controls
The 8-methylquinazolinone scaffold, of which the target compound is a direct structural exemplar, demonstrates a profound substitution-site-dependent effect on PARP inhibition. In permeabilized L1210 murine leukemia cells, 8-methylquinazolinones achieved IC₅₀ values in the range of 0.13–0.27 µM [1]. By contrast, N3-methylquinazolinones (compounds 42 and 43) were essentially devoid of PARP inhibitory activity, with IC₅₀ values exceeding 100 µM [1]. This represents a >370-fold difference in potency attributable solely to the position of methylation on the quinazolinone core. Any procurement of a generic, unsubstituted, or N3-alkylated quinazolinone-acetonitrile in place of the 8-methyl-2-acetonitrile derivative is predicted to lose this potency advantage entirely.
| Evidence Dimension | PARP enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold class: 8-methylquinazolinones, IC₅₀ range 0.13–0.27 µM |
| Comparator Or Baseline | N3-methylquinazolinones (compounds 42 and 43), IC₅₀ >100 µM |
| Quantified Difference | >370-fold greater potency for 8-methyl series |
| Conditions | Permeabilized L1210 murine leukemia cell PARP assay |
Why This Matters
This large, position-specific potency window directly informs procurement decisions for PARP-focused drug discovery programs, where activity against the target enzyme is the primary selection criterion.
- [1] Griffin RJ, Srinivasan S, Bowman K, Calvert AH, Curtin NJ, Newell DR, Pemberton LC, Golding BT. Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry. 1998;41(26):5247–5256. doi:10.1021/jm980273t. View Source
